

9-([1,1'-Biphenyl]-4-yl)-10-bromoanthracene

molecular structure

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Compound of Interest

Compound Name: 9-([1,1'-Biphenyl]-4-yl)-10-bromoanthracene

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An In-depth Technical Guide to the Molecular Structure of **9-([1,1'-Biphenyl]-4-yl)-10-bromoanthracene**

Introduction

9-([1,1'-Biphenyl]-4-yl)-10-bromoanthracene is a polycyclic aromatic hydrocarbon (PAH) derivative characterized by a rigid, planar anthracene core functionalized with a biphenyl group and a bromine atom at the 9 and 10 positions, respectively. This substitution pattern creates a sterically hindered and electronically distinct molecule. Its extended π -conjugated system imparts unique photophysical properties, making it a compound of significant interest for researchers in materials science. Primarily, it serves as a key intermediate and building block in the synthesis of advanced materials for organic light-emitting diodes (OLEDs), organic semiconductors, and other optoelectronic applications.^[1] This guide provides a detailed overview of its molecular structure, physicochemical properties, and a representative synthesis protocol.

Molecular Structure and Identification

The core structure consists of three fused benzene rings (anthracene), with a biphenyl substituent at the 9-position and a bromine atom at the 10-position. The biphenyl group is attached via its 4-position.

Caption: 2D molecular structure of **9-([1,1'-Biphenyl]-4-yl)-10-bromoanthracene**.

Table 1: Molecular Identifiers

Identifier	Value	Reference
IUPAC Name	9-bromo-10-(4-phenylphenyl)anthracene	[2]
CAS Number	400607-05-8	[2]
Molecular Formula	C ₂₆ H ₁₇ Br	[2]
Molecular Weight	409.32 g/mol	[3]
InChI	InChI=1S/C26H17Br/c27-26-23-12-6-4-10-21(23)25(22-11-5-7-13-24(22)26)20-16-14-19(15-17-20)18-8-2-1-3-9-18/h1-17H	[2]
InChIKey	VCJIOUBBOCVHPE-UHFFFAOYSA-N	[2]

| SMILES | C1=CC=C(C=C1)C2=CC=C(C=C2)C3=C4C=CC=CC4=C(C5=CC=CC=C53)Br |[\[2\]](#) |

Physicochemical Properties

This compound is a solid at room temperature with a high melting point, indicative of its large, rigid structure. Its solubility is limited in water but good in many polar organic solvents.[\[1\]](#)

Table 2: Physicochemical Data

Property	Value	Notes	Reference
Physical Form	Powder to crystal	-	[3]
Color	Light yellow to Orange	-	[3]
Melting Point	251.0 to 255.0 °C	Experimental	[3]
Boiling Point	559.0 ± 19.0 °C	Predicted	[3]
Density	1.344 g/cm ³	Predicted	[3]

| Purity | >98.0% (GC); 99%, 99.5% (Sublimated) | Commercially available grades |[\[3\]](#) |

Spectroscopic and Crystallographic Data

Spectroscopic Data

Detailed experimental ¹H and ¹³C NMR spectral data for **9-([1,1'-Biphenyl]-4-yl)-10-bromoanthracene** are not widely available in peer-reviewed literature. Based on the structure, the ¹H NMR spectrum is expected to show a complex series of multiplets exclusively in the aromatic region (approx. 7.0-9.0 ppm). The signals would correspond to the 17 protons distributed across the anthracene and biphenyl ring systems.

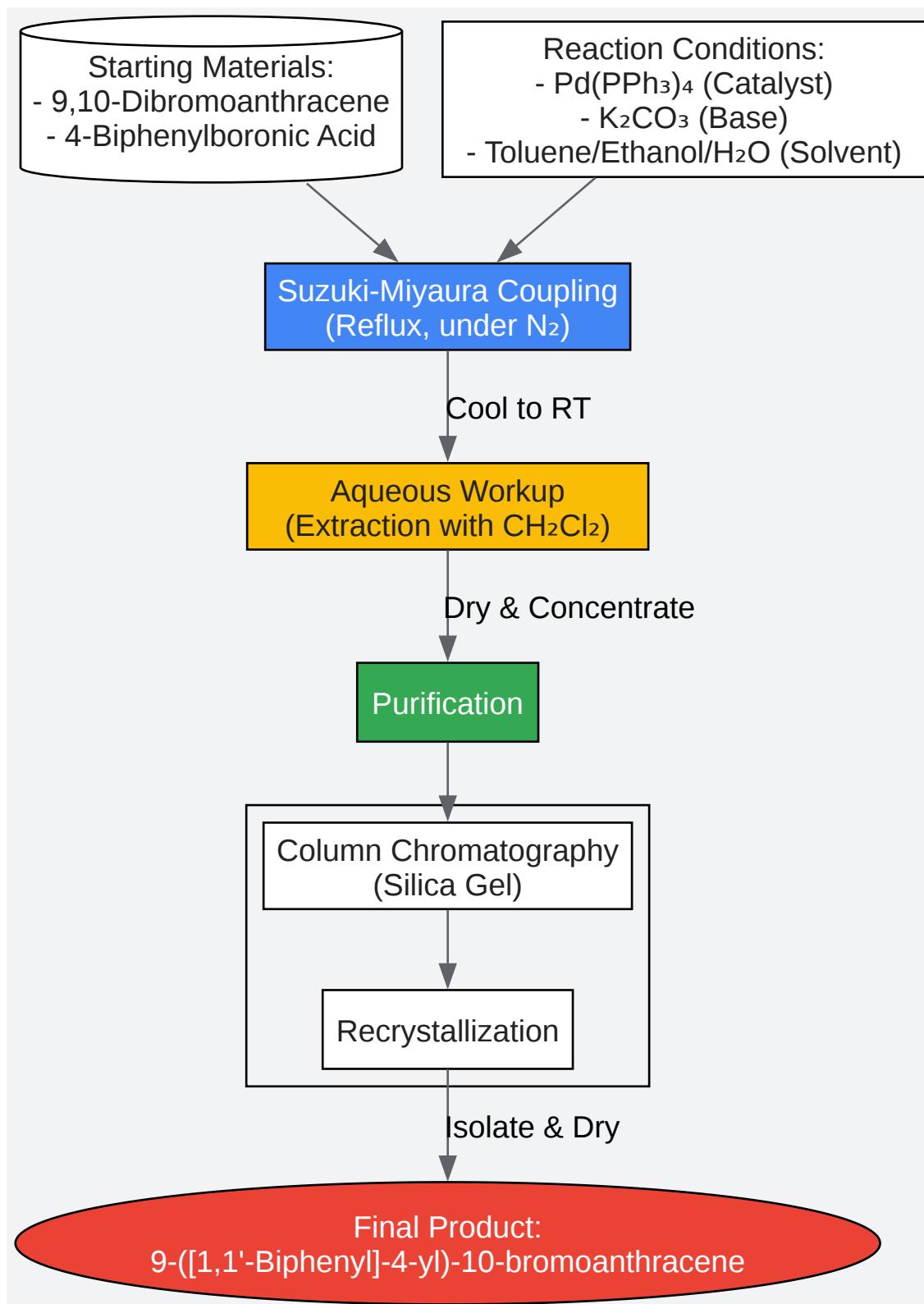
Crystallographic Data

As of late 2025, a complete single-crystal X-ray diffraction study for **9-([1,1'-Biphenyl]-4-yl)-10-bromoanthracene**, detailing precise bond lengths, bond angles, and crystal packing, is not publicly available. Studies on similar molecules, such as 10-bromo-9-phenylanthracene, have been reported, but direct structural data for the title compound remains to be published.[\[4\]](#)

Experimental Protocols

Synthesis

The synthesis of **9-([1,1'-Biphenyl]-4-yl)-10-bromoanthracene** is most effectively achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[\[5\]](#) A plausible and efficient route involves the reaction of 9,10-dibromoanthracene with one equivalent of 4-biphenylboronic acid. This regioselective monosubstitution is feasible due to the deactivating effect of the first substitution on the second.

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Caption: Generalized workflow for the synthesis of **9-([1,1'-Biphenyl]-4-yl)-10-bromoanthracene**.

Detailed Methodology: Suzuki-Miyaura Coupling

This protocol is a representative procedure based on established methods for similar transformations.^{[5][6]}

- **Inert Atmosphere Setup:** A 250 mL three-neck round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet. The glassware is flame-dried under vacuum and allowed to cool under a positive pressure of nitrogen.
- **Reagent Addition:** The flask is charged with 9,10-dibromoanthracene (1.0 eq.), 4-biphenylboronic acid (1.0-1.1 eq.), and potassium carbonate (K_2CO_3) (3.0 eq.).
- **Catalyst and Solvent Addition:** Tetrakis(triphenylphosphine)palladium(0) [$Pd(PPh_3)_4$] (0.03-0.05 eq.) is added to the flask. A degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio) is then added to dissolve/suspend the reagents.
- **Reaction:** The reaction mixture is heated to reflux (typically 90-110 °C) and stirred vigorously under a nitrogen atmosphere. The progress of the reaction is monitored by thin-layer chromatography (TLC).
- **Workup:** Upon completion, the mixture is cooled to room temperature. The organic layer is separated, and the aqueous layer is extracted three times with an organic solvent such as dichloromethane (CH_2Cl_2) or ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate ($MgSO_4$), and filtered.^[6]
- **Purification:** The solvent is removed under reduced pressure using a rotary evaporator. The resulting crude solid is purified by column chromatography on silica gel, typically using a hexane/dichloromethane gradient as the eluent.^[7]
- **Final Product Isolation:** Fractions containing the desired product are combined and the solvent evaporated. The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., toluene/hexane) to yield the final product as a crystalline solid.
^[6]

Applications and Relevance

The primary application of **9-([1,1'-Biphenyl]-4-yl)-10-bromoanthracene** is as a precursor in the synthesis of more complex molecules for organic electronics.

- **OLED Materials:** The rigid, conjugated structure forms the backbone of many blue-emitting materials and host materials in OLED devices. The bromine atom serves as a versatile functional handle for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the attachment of other functional groups to fine-tune the electronic and photophysical properties of the final molecule.[\[1\]](#)
- **Organic Semiconductors:** Its aromatic nature and potential for ordered packing in the solid state make it a candidate for research into organic field-effect transistors (OFETs) and other semiconductor applications.[\[1\]](#)

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